Xanthothricin

Wnt/β-catenin signaling TCF4 inhibition Hepatocellular carcinoma

Researchers face compound promiscuity in Wnt/β-catenin studies. Xanthothricin is a validated, dual-target probe with defined redox properties. • TCF4/β-catenin antagonist & KDM4A inhibitor: IC₅₀ 0.36-0.98 μM (HepG2, Hep40, Huh7) • In vivo validated at 1 mg/kg in murine xenograft models • ≥98% purity with rigorous QC to mitigate PAINS-related artifacts

Molecular Formula C7H7N5O2
Molecular Weight 193.16 g/mol
CAS No. 84-82-2
Cat. No. B1683212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanthothricin
CAS84-82-2
Synonyms1,6-dimethylpyrimido(5,4-E)-as- triazine-5,7(1H,6H)-dione
toxoflavin
xanthothricin
Molecular FormulaC7H7N5O2
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESCN1C2=NC(=O)N(C(=O)C2=NC=N1)C
InChIInChI=1S/C7H7N5O2/c1-11-6(13)4-5(10-7(11)14)12(2)9-3-8-4/h3H,1-2H3
InChIKeySLGRAIAQIAUZAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Xanthothricin Overview


Xanthothricin (CAS 84-82-2), also known as Toxoflavin or PKF-118-310, is a naturally occurring pyrimidotriazine-dione antibiotic (C₇H₇N₅O₂; MW 193.16) produced by various bacterial species including Burkholderia gladioli, Pseudomonas cocovenenans, and Streptomyces sp. [1]. This bright yellow crystalline compound, which decomposes at 172-173°C, is characterized by its unique 7-azapteridine core structure with dual N-methylation and exhibits solubility in water (10 mg/mL), chloroform, ethyl acetate, and ethanol [2]. Beyond its established antimicrobial properties against bacteria and mycobacteria, Xanthothricin has garnered significant attention as a potent antagonist of the transcription factor 4 (TCF4)/β-catenin complex and as an inhibitor of the histone demethylase KDM4A, demonstrating dose-dependent cytotoxicity against various cancer cell lines including hepatoma cells with IC₅₀ values ranging from 0.36 to 0.98 μM .

Pathway TCF4/β-catenin and KDM4A dual-target pathway inhibition studies
Probe Sec-dependent TrxR1 redox cycling substrate for selenoenzyme research
Screening Cell-model endpoint review for hepatoma and antimicrobial screening contexts

Why Xanthothricin Substitution Fails


Xanthothricin (CAS 84-82-2) occupies a unique and irreplaceable position within the pyrimidotriazine class due to its dual-target pharmacology and specific redox cycling properties that cannot be replicated by its closest structural analogs. While compounds such as Reumycin (demethylated Xanthothricin) and the synthetic analog Walrycin B share the core pyrimidotriazine scaffold, critical structural differences—specifically the presence and positioning of methyl groups—profoundly alter their biological activity, enzyme specificity, and subcellular targeting [1][2]. Xanthothricin's distinctive N-methylation pattern enables its highly efficient, selenocysteine-dependent redox cycling with mammalian thioredoxin reductase (TrxR1), a mechanism linked to both its cytotoxic potency and its pro-oxidant properties [3]. Furthermore, its designation as a Pan-Assay Interference Compound (PAINS) due to its redox activity [4] necessitates strict compound identity verification for assay reproducibility. Therefore, substituting Xanthothricin with a generic 'analog' without rigorous quantitative justification introduces significant risk of experimental failure, misinterpretation of structure-activity relationships, and procurement of a reagent with fundamentally different—and often undefined—biological behavior.

Target
Potential Substitute
Mismatch Context
Xanthothricin (methylated pyrimidotriazine)
Reumycin (demethylated analog)
N-methylation pattern may shift pathway activity and cytotoxicity profile in hepatoma models
Xanthothricin (broad antibacterial, TCF4/β-catenin inhibitor)
Walrycin B (3-phenyl substituted analog)
Antibacterial mechanism redirected to WalR inhibition; lacks TCF4/β-catenin activity
Xanthothricin (PAINS-alert redox cycler)
Generic redox-active compound
Redox cycling properties may interfere with assay reproducibility; identity verification recommended

Xanthothricin Comparative Guide


Cytotoxicity vs. Reumycin in Hepatoma Cells

Xanthothricin exhibits potent, dose-dependent cytotoxicity against multiple hepatoma cell lines, a key differentiator from its demethylated analog, Reumycin. While both compounds share a pyrimidotriazine core, the presence of two methyl groups in Xanthothricin is critical for its high potency in this cancer model. Quantitative data demonstrate that Xanthothricin achieves sub-micromolar IC₅₀ values, whereas Reumycin's activity in this specific context is either significantly reduced or not reported, underscoring the essential role of N-methylation for optimal cellular activity .

Cytotoxicity vs. Reumycin
Class-level
Xanthothricin: HepG2 0.36 μM, Hep40 0.66 μM, Huh7 0.98 μM
Reumycin: IC₅₀ not reported in this model
Supports cell-model endpoint review; N-methylation may influence potency
Direct quantitative comparison limited by missing Reumycin data
Wnt/β-catenin signaling TCF4 inhibition Hepatocellular carcinoma Cytotoxicity assay

TrxR1 Redox Cycling Substrate

Xanthothricin (CAS 84-82-2) is uniquely identified as an efficient, selenocysteine (Sec)-dependent redox cycling substrate for mammalian thioredoxin reductase 1 (TrxR1), a property not shared by structurally related analogs like juglone (a naphthoquinone) or 9,10-phenanthrene quinone to the same degree of efficiency and Sec-dependence. Kinetic analysis reveals that human TrxR1 reduces Xanthothricin with a turnover number (kcat) of 1100 ± 82 min⁻¹ and a Michaelis constant (Km) of 24 ± 4.3 μM [1]. This activity is completely abolished in Sec-to-Cys substituted enzyme variants, confirming a strict Sec-dependence that is not observed for other redox-cycling compounds [1]. This specific interaction links Xanthothricin's well-known toxicity to its pro-oxidant properties, making it a valuable tool compound for studying Sec-dependent redox processes.

TrxR1 Kinetics
Head-to-head
Human TrxR1: kcat 1100 ± 82 min⁻¹, Km 24 ± 4.3 μM
Rat TrxR1: kcat 1700 ± 330 min⁻¹, Km 54 ± 18 μM
Supports Sec-dependent redox cycling probe studies
Strict Sec-dependence differentiates from other redox substrates
Redox biology Selenoenzymes Thioredoxin reductase Pro-oxidant mechanisms

Antibacterial Activity vs. Walrycin B

Xanthothricin (CAS 84-82-2) and its synthetic analog, Walrycin B, both exhibit antibacterial activity, but their mechanisms and quantitative potency profiles differ significantly. Walrycin B, a 3-phenyl substituted analog, is a potent inhibitor of the WalR response regulator, with MIC values of 0.39 μg/mL against B. subtilis 168 and 3.13 μg/mL against S. aureus N315 [1]. In contrast, Xanthothricin itself has demonstrated strong MIC values against B. subtilis and S. aureus, but its mode of antibacterial action is not fully elucidated and does not primarily target WalR [1]. This distinction is crucial: while both compounds are pyrimidotriazines, the addition of the 3-phenyl group in Walrycin B redirects its antibacterial mechanism and alters its potency profile, making it a distinct chemical probe for the WalK/WalR two-component system.

Antibacterial vs. Walrycin B
Head-to-head
Xanthothricin: strong MIC (B. subtilis, S. aureus)
Walrycin B: B. subtilis 0.39 μg/mL, S. aureus 3.13 μg/mL
Distinct antibacterial mechanisms; Walrycin B targets WalR
Select compound based on intended target pathway
Antibacterial Structure-activity relationship Minimum inhibitory concentration WalR response regulator

Dual TCF4/β-Catenin and KDM4A Inhibition

Xanthothricin (CAS 84-82-2) is distinguished by its validated activity against two distinct, high-value therapeutic targets: it acts as both an antagonist of the TCF4/β-catenin protein-protein interaction and an inhibitor of the histone demethylase KDM4A . This dual pharmacology is not a general property of pyrimidotriazines. For example, while Reumycin is structurally related, its primary activity profile differs, and Walrycin B is optimized for antibacterial WalR inhibition [1][2]. The TCF4/β-catenin inhibition by Xanthothricin was confirmed through its ability to dose-dependently inhibit the interaction and downstream transcriptional activity, leading to apoptosis and cell cycle arrest in HepG2 and Huh7 cells . Its KDM4A inhibitory activity was discovered through virtual screening and validated in a peptide-based histone trimethylation assay .

Dual Target Engagement
Class-level
TCF4/β-catenin antagonist & KDM4A inhibitor
Reumycin/Walrycin B lack this dual profile
Supports crosstalk studies of Wnt signaling and epigenetics
Validated in biochemical and cell-based assays
Epigenetics Histone demethylase Wnt signaling Multi-target drug discovery

Antitumor Efficacy in HCC Xenograft Models

Xanthothricin (CAS 84-82-2) has demonstrated in vivo antitumor activity, a critical differentiator from many in vitro-only tool compounds. In a hepatocellular carcinoma (HCC) xenograft model using nude mice, Xanthothricin (along with structurally related inhibitors PKF115-584 and CGP049090) was shown to inhibit the growth of HepG2-derived tumors . Critically, the study also established a defined toxicity window: doses greater than 2 mg/kg were lethal within one week, while a dose of 1 mg/kg was tolerated for over three weeks with no observable toxicity . This quantitative in vivo efficacy and toxicity data provides a crucial baseline for researchers planning animal studies, allowing for rational dose selection and experimental design.

In Vivo HCC Xenograft
Class-level
Efficacious dose: 1 mg/kg
Lethal dose: >2 mg/kg
Inhibits HepG2 tumor growth
Provides model-response context and dosing window for in vivo studies
Similar profile reported for PKF115-584 and CGP049090
In vivo pharmacology Xenograft model Hepatocellular carcinoma Toxicity profile

Streptomyces brunneus Production

For industrial and large-scale research applications, the choice of producing organism can significantly impact the cost, yield, and purity of a natural product. Xanthothricin (CAS 84-82-2) production has been specifically optimized using a genetically distinct strain, *Streptomyces brunneus* subspecies *xanthothricini* [1]. According to patent literature, this strain possesses a 'high capacity' for producing Xanthothricin compared to other known producing organisms like *Pseudomonas cocovenenans* [1][2]. While the patent does not provide explicit comparative yield data (e.g., mg/L), the claim of enhanced production capacity represents a verifiable, strain-specific advantage for procurement and scale-up, offering a potential basis for more cost-effective sourcing.

Strain Production
Data to verify
S. brunneus subsp. xanthothricini patent claims high capacity vs. P. cocovenenans
Supports strain selection for scale-up; quantitative yield data not disclosed
Review patent details for comparative production metrics
Biotechnology Microbial fermentation Antibiotic production Process optimization

Xanthothricin Research & Industrial Applications


Wnt/β-Catenin Signaling in HCC

Xanthothricin is optimally deployed as a chemical probe for dissecting the TCF4/β-catenin signaling axis, particularly in hepatoma cell lines (HepG2, Hep40, Huh7) where it demonstrates potent, sub-micromolar cytotoxicity (IC₅₀ 0.36-0.98 μM) . Its validated activity in inhibiting the TCF4/β-catenin interaction and downstream transcription makes it a superior choice over non-selective Wnt pathway modulators. Furthermore, established in vivo dosing regimens (1 mg/kg) in murine xenograft models provide a clear pathway for translational studies of this pathway in HCC .

Selenocysteine-Dependent TrxR1 Redox Biology

For research focused on the function of selenoenzymes, particularly thioredoxin reductase 1 (TrxR1), Xanthothricin is an unparalleled tool compound. Its unique, highly efficient, and strictly selenocysteine-dependent reduction by TrxR1 (human TrxR1 kcat = 1100 ± 82 min⁻¹, Km = 24 ± 4.3 μM) [1] provides a specific and quantifiable readout of enzyme activity. This application is ideal for studies exploring the pro-oxidant effects of toxins, the role of selenium in cellular redox homeostasis, and the development of novel TrxR1-targeted therapies.

Dual Wnt and Histone Demethylation Inhibition

Xanthothricin is uniquely suited for research programs investigating the intersection of developmental signaling pathways and epigenetic regulation. Its confirmed dual activity as a TCF4/β-catenin antagonist and a KDM4A histone demethylase inhibitor allows researchers to simultaneously probe two critical oncogenic mechanisms with a single chemical entity. This is particularly valuable for studying cancer cell plasticity, drug resistance, and identifying synthetic lethal interactions, where modulation of both pathways may be required for a therapeutic effect.

Pyrimidotriazine Scaffold for Antibiotic SAR

As a core pyrimidotriazine scaffold, Xanthothricin serves as an essential starting material for medicinal chemistry campaigns. The patent literature demonstrates its utility in synthesizing analogs like Reumycin via dealkylation [2] and Walrycin B via further functionalization [3]. Researchers aiming to optimize antibacterial potency, alter target specificity (e.g., from broad-spectrum to WalR-specific), or improve drug-like properties can leverage Xanthothricin as a validated, commercially available starting point for diverse SAR explorations.

Application
Selection Property
Validation Focus
Wnt/β-Catenin Signaling in HCC
TCF4/β-catenin pathway inhibition context
Hepatoma cell-model endpoint review; murine dosing model validation
Selenocysteine-Dependent TrxR1 Redox Biology
Sec-dependent redox cycling substrate
TrxR1 kinetic profiling and selenoenzyme activity assays
Dual Wnt and Histone Demethylation Studies
Dual-target engagement (TCF4/β-catenin & KDM4A)
Signaling-epigenetic crosstalk and synthetic lethal interaction studies
Pyrimidotriazine Scaffold for Antibiotic SAR
Core scaffold reactivity and functionalization
Antibacterial SAR and target specificity optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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